![molecular formula C14H13BFNO3 B2999209 3-(4-Fluorobenzylcarbamoyl)phenylboronic acid CAS No. 874288-19-4](/img/structure/B2999209.png)
3-(4-Fluorobenzylcarbamoyl)phenylboronic acid
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Overview
Description
Phenylboronic acids are a class of compounds that contain a phenyl substituent and two hydroxyl groups attached to boron . They are commonly used in organic synthesis . Phenylboronic acids are mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis .
Synthesis Analysis
Numerous methods exist to synthesize phenylboronic acids. One of the most common synthesis uses phenylmagnesium bromide and trimethyl borate to form the ester PhB(OMe)2, which is then hydrolyzed to the product .Molecular Structure Analysis
The boron atom in phenylboronic acids is sp2-hybridized and contains an empty p-orbital . The orthorhombic crystals use hydrogen bonding to form units made up of two molecules .Chemical Reactions Analysis
Phenylboronic acid derivatives readily complex with 1,2- and 1,3- cis-diol compounds, including those found in carbohydrates, through reversible boronate ester formation in an aqueous solution .Physical And Chemical Properties Analysis
Phenylboronic acid is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride . This planar compound has idealized C2V molecular symmetry .Scientific Research Applications
Synthesis and Chemical Properties
3-(4-Fluorobenzylcarbamoyl)phenylboronic acid is a compound with potential applications in various fields of scientific research, particularly due to its structural specificity and the presence of a phenylboronic acid group. Although direct studies on this compound are not available, research on related phenylboronic acids and benzoxaboroles highlights their significance in synthesis and chemical analysis. For instance, the synthesis of related biphenyl structures through cross-coupling reactions demonstrates the utility of phenylboronic acids in creating complex organic molecules with potential pharmaceutical applications (Qiu et al., 2009).
Applications in Electrochemical Biosensors
Phenylboronic acids, including derivatives like 3-(4-Fluorobenzylcarbamoyl)phenylboronic acid, have been extensively studied for their applications in developing electrochemical biosensors. Such sensors utilize the selective binding properties of phenylboronic acids to detect various biological substances, including glucose and glycoproteins, making them valuable in medical diagnostics and monitoring (Anzai, 2016).
Biomedical Research
The unique properties of phenylboronic acid derivatives also extend to biomedical research, where they are investigated for their therapeutic potential. Benzoxaboroles, for example, are known for their biological activity, serving as building blocks in organic synthesis and showing promise in clinical trials for various diseases due to their ability to bind hydroxyl compounds. This suggests potential applications for 3-(4-Fluorobenzylcarbamoyl)phenylboronic acid in drug development and disease treatment research (Adamczyk-Woźniak et al., 2009).
Analytical Chemistry and Antioxidant Activity
In analytical chemistry, phenylboronic acids play a role in the development of methods for determining antioxidant activity. Their reactive nature with specific analytes allows for the creation of assays critical in assessing the antioxidant capacity of various samples, which is important in food science, pharmacology, and environmental studies (Munteanu & Apetrei, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[3-[(4-fluorophenyl)methylcarbamoyl]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BFNO3/c16-13-6-4-10(5-7-13)9-17-14(18)11-2-1-3-12(8-11)15(19)20/h1-8,19-20H,9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQIGZOWJOLSAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NCC2=CC=C(C=C2)F)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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